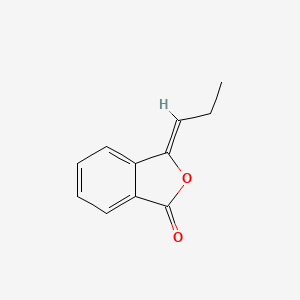

3-Propylidenephthalide

Descripción general

Descripción

3-Propylidenephthalide: is a chemical compound belonging to the class of alicyclic and aromatic lactones. It is known for its use as a flavoring agent in food and as a fragrance in cosmetic products . The compound has the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Propylidenephthalide can be synthesized through various methods. One common approach involves the use of chiral bifunctional thiourea organocatalysts to obtain enantioenriched highly functionalized dihydronaphthoquinones and chiral 3,3-disubstituted phthalides . The reaction typically involves the use of specific catalysts and controlled reaction conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by semi-synthetic methods, starting from natural raw materials or through chemical synthesis. The compound is often used as an analytical standard for the determination of analytes in cosmetics, personal care products, tobacco products, and biological samples by various chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-Propylidenephthalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

3-Propylidenephthalide is a substituted phthalide, which can be synthesized through various methodologies. Recent advancements in synthetic techniques have focused on achieving higher stereoselectivity and broader substrate scopes for 3-substituted phthalides. These developments are crucial for creating new derivatives that may exhibit enhanced biological activities or serve as precursors for natural product synthesis .

Applications in Flavoring and Fragrance

This compound is recognized for its herbal odor profile, making it a valuable ingredient in the flavoring and fragrance industries. Its high substantivity (284 hours at 100% concentration) allows it to be used effectively in various formulations . The Flavor and Extract Manufacturers Association (FEMA) notes that it has been evaluated for use levels in food categories, indicating its regulatory compliance and safety for consumption .

Toxicological Evaluations

Comprehensive toxicological assessments have been conducted to evaluate the safety of this compound. Key findings include:

- Genotoxicity : Studies indicate that this compound is not genotoxic, as demonstrated by negative results in several assays, including the Ames test and mammalian cell gene mutation assays .

- Repeated Dose Toxicity : The compound's exposure levels were found to be below the Threshold of Toxicological Concern (TTC), suggesting a low risk for repeated dose toxicity .

- Skin Sensitization : While it has been classified as a moderate sensitizer with a No Expected Sensitization Induction Level (NESIL) of 940 μg/cm², human maximization tests showed no significant sensitization reactions at lower concentrations .

Research has shown that this compound possesses notable biological activities that may contribute to its application in pharmaceuticals and cosmetics. For instance:

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which can be beneficial in cosmetic formulations aimed at skin protection.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its therapeutic applications.

Case Studies

Several case studies highlight the practical applications of this compound:

- Cosmetic Formulations : A study on the percutaneous absorption of this compound in cream formulations indicated a dermal absorption rate of approximately 24%, which is significant for evaluating consumer exposure levels in cosmetics .

- Flavoring Agents : The compound's effectiveness as a flavoring agent has been documented through various applications in food products, aligning with safety evaluations from regulatory bodies like FEMA and WHO .

Data Table: Summary of Key Properties

| Property | Value/Description |

|---|---|

| Chemical Structure | Substituted phthalide |

| Odor Profile | Herbal |

| Substantivity | 284 hours at 100% concentration |

| Genotoxicity | Non-genotoxic |

| Skin Sensitization | Moderate sensitizer |

| Dermal Absorption Rate | Approximately 24% |

Mecanismo De Acción

The mechanism of action of 3-Propylidenephthalide primarily involves its interaction with olfactory receptors, leading to its use as a fragrance and flavoring agent. The compound’s molecular structure allows it to bind to specific receptors, triggering sensory responses that result in the perception of smell and taste .

Comparación Con Compuestos Similares

3-Butylidenephthalide: Another member of the alicyclic and aromatic lactones group, used as a flavoring agent.

3,4-Dihydrocoumarin: A compound with similar applications in food flavoring and fragrance.

Uniqueness of 3-Propylidenephthalide: this compound is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its use as both a flavoring and fragrance agent highlights its versatility in various industries.

Propiedades

Número CAS |

17369-59-4 |

|---|---|

Fórmula molecular |

C11H10O2 |

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

(3E)-3-propylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |

Clave InChI |

NGSZDVVHIGAMOJ-BJMVGYQFSA-N |

SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 |

SMILES isomérico |

CC/C=C/1\C2=CC=CC=C2C(=O)O1 |

SMILES canónico |

CCC=C1C2=CC=CC=C2C(=O)O1 |

Punto de ebullición |

343 to 347 °F at 15 mm Hg (NTP, 1992) |

Densidad |

1.135 at 74.7 °F (NTP, 1992) 1.127-1.132 |

Punto de inflamación |

greater than 200 °F (NTP, 1992) |

Key on ui other cas no. |

17369-59-4 94704-89-9 |

Descripción física |

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992) colourless, slightly viscous liquid; warm, spicy-herbaceous aroma |

Pictogramas |

Irritant |

Solubilidad |

less than 0.1 mg/mL at 64° F (NTP, 1992) Insoluble in water; soluble in oils soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 3-Propylidenephthalide and how is it characterized?

A1: this compound is a phthalide derivative. Its structure comprises a phthalide core with a propylidene substituent at the 3-position. [] The molecular formula is C11H10O2. [] Structural characterization was achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 1H-1H COSY, HMQC, and HMBC techniques. []

Q2: What is known about the antibacterial activity of this compound?

A2: While this compound itself has not been extensively studied for its antibacterial properties, a closely related compound, Z-ligustilide (3-butylidenephthalide), isolated from the same plant source (Levisticum officinale), exhibited activity against Staphylococcus aureus, Escherichia coli, and vancomycin-resistant Enterococcus faecium. [] This suggests that this compound and related phthalides could be promising candidates for further investigation as potential antibacterial agents. []

Q3: How does the structure of this compound relate to other similar compounds and their fragmentation patterns?

A3: Research has shown that this compound (specifically, its isomer this compound) exhibits interesting isomerization behavior when ionized. [, ] It can undergo up to seven consecutive, reversible isomerization steps, interconverting with isomers like 2-ethyl-1,3-indandione. [, ] This complex isomerization process, involving shifts of both protonated and neutral carbonyl groups, ultimately influences the fragmentation pathways observed in mass spectrometry analysis. [, ] Understanding these fragmentation patterns is crucial for the accurate identification and characterization of this compound and related compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.